molecular formula C5H6N2O4S B13703667 2-(Methylsulfonyl)imidazole-5-carboxylic Acid

2-(Methylsulfonyl)imidazole-5-carboxylic Acid

Cat. No.: B13703667
M. Wt: 190.18 g/mol
InChI Key: ZPACWWMJIYDDEH-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)imidazole-5-carboxylic Acid is a heterocyclic compound that features an imidazole ring substituted with a methylsulfonyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)imidazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfonylating agent, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts such as nickel and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)imidazole-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.

    Substitution: The imidazole ring can undergo substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the imidazole ring .

Scientific Research Applications

2-(Methylsulfonyl)imidazole-5-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Methylsulfonyl)imidazole-5-carboxylic Acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions that modulate the activity of these targets . The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme or activating a receptor.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-carboxylic Acid: Similar structure but lacks the methylsulfonyl group.

    2-(Methylthio)imidazole-5-carboxylic Acid: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-(Methylsulfonyl)imidazole-4-carboxylic Acid: Similar structure but with the carboxylic acid group at the 4-position.

Uniqueness

2-(Methylsulfonyl)imidazole-5-carboxylic Acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields and provides opportunities for further chemical modifications .

Properties

Molecular Formula

C5H6N2O4S

Molecular Weight

190.18 g/mol

IUPAC Name

2-methylsulfonyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C5H6N2O4S/c1-12(10,11)5-6-2-3(7-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)

InChI Key

ZPACWWMJIYDDEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1)C(=O)O

Origin of Product

United States

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